molecular formula C18H15ClN2O2 B14985044 N-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14985044
M. Wt: 326.8 g/mol
InChI Key: AAXPZVDVTQFGLF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorophenyl group, a dimethylphenyl group, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chloroaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the oxazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Amine derivatives.

    Substitution: Methoxy derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(3,4-dimethylphenyl)amino]acetamide
  • N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide

Uniqueness

N-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and the presence of the oxazole ring

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15ClN2O2/c1-11-3-4-13(9-12(11)2)17-10-16(21-23-17)18(22)20-15-7-5-14(19)6-8-15/h3-10H,1-2H3,(H,20,22)

InChI Key

AAXPZVDVTQFGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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